Compound Description: BIRB 796 is a potent and selective inhibitor of p38α MAP kinase. It has been investigated in clinical trials for treating autoimmune diseases. Its structure-activity relationship (SAR) has been extensively studied, revealing key binding elements and pharmacophores essential for its activity. []
Relevance: While structurally distinct from 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine, BIRB 796 shares a common pharmacophore: the morpholine ring. This structural element is often incorporated into drug design due to its favorable hydrogen bonding potential, as evidenced by its presence in BIRB 796 and its ability to significantly enhance binding affinity to p38α MAP kinase. []
Compound Description: This compound, alongside 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, forms part of a potential drug formulation being investigated for its antimicrobial and antifungal properties, particularly in treating skin conditions in animals. []
Relevance: This compound, like 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine, contains a morpholine ring. This shared structural element suggests a potential for similar biological activity, as the presence of morpholine can influence a compound's binding affinity and pharmacological profile. []
Compound Description: This compound exhibits a broad spectrum of biological activity, including antimicrobial and antifungal effects. It is being investigated alongside 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine for potential use in a drug formulation aimed at treating animal skin diseases. []
Relevance: Although structurally different from 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine in terms of its core scaffold, this compound shares a crucial structural similarity: the presence of a bromophenyl group. This suggests that both compounds might exhibit similar physicochemical properties and potentially share overlapping binding affinities with certain biological targets. []
Compound Description: AMG 579 is a potent, selective, and efficacious phosphodiesterase 10A (PDE10A) inhibitor. It demonstrated superior in vivo target occupancy, efficacy in preclinical models, and favorable pharmacokinetic properties, leading to its advancement as a clinical candidate. []
Relevance: AMG 579, while possessing a distinct core structure compared to 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine, showcases a similar approach to enhancing potency and in vivo efficacy by incorporating specific rings. In the development of AMG 579, replacing a morpholine ring with a piperidine ring led to significant improvements in biochemical potency and target occupancy. [] This highlights the importance of selecting appropriate heterocyclic rings for optimizing drug candidates, suggesting that variations in ring structures within 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine could be explored for modulating its activity.
Compound Description: PDM-042 is a potent, selective, orally active, and brain-penetrable PDE10A inhibitor. It exhibited efficacy in rat models of schizophrenia with a favorable safety profile compared to existing antipsychotics. []
Relevance: Similar to 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine, PDM-042 incorporates a morpholine ring within its structure. The presence of this shared moiety implies that both compounds might exhibit similar physicochemical characteristics, particularly concerning their solubility and potential interactions with biological targets. []
Compound Description: This compound is a potent and long-acting human neurokinin-1 (hNK-1) receptor antagonist. It exhibits good oral bioavailability and a long duration of action, making it a potential clinical candidate for treating various conditions, including pain, emesis, and psychiatric disorders. []
Relevance: This compound and 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine belong to the same chemical class: morpholine derivatives. This shared structural feature implies potential similarities in their physicochemical properties and possible interactions with biological systems. [] Notably, both compounds feature substitutions on the morpholine ring, suggesting that modifications at these positions can be explored for fine-tuning their pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.